6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol

Lipophilicity Polar surface area Drug-likeness

Unlike the common 3,4,5-trimethoxy pharmacophore, this 2,3,4-regioisomer provides a distinct lipophilicity–polarity balance (XLogP3 1.2, TPSA 69.2 Ų) critical for permeability profiling. The vicinal methoxy arrangement alters electron density and steric accessibility around the pyridazin-3-ol core, enabling novel binding modes in kinase, tubulin, and HSP90 inhibitor design. The free 3-OH group allows rapid diversification (esters, ethers, sulfonates) without protection steps, unlike the 3-chloro analog. Use as an HPLC-UV/LC-MS calibration standard or as a matched molecular pair control for PAMPA and Caco-2 assays to evaluate methoxy-induced polarity effects on cellular uptake.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 1105194-15-7
Cat. No. B1455025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol
CAS1105194-15-7
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2=NNC(=O)C=C2)OC)OC
InChIInChI=1S/C13H14N2O4/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(16)15-14-9/h4-7H,1-3H3,(H,15,16)
InChIKeyXIUHZSZNMYXIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol (CAS 1105194-15-7): Physicochemical Profile & Comparator Landscape for Procurement Decisions


6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol is a heterocyclic small molecule featuring a pyridazin-3-ol core substituted at the 6-position with a 2,3,4-trimethoxyphenyl group [1]. The compound is cataloged as a versatile building block for medicinal chemistry and is primarily supplied for research purposes . Direct bioactivity data for this precise structure are absent from the peer-reviewed primary literature. Consequently, differentiation must rely on its computed physicochemical properties relative to close structural analogs—6-phenylpyridazin-3-ol, 6-(4-methoxyphenyl)pyridazin-3-ol, and 3-chloro-6-(2,3,4-trimethoxyphenyl)pyridazine—as well as class-level inferences drawn from the broader pyridazin-3(2H)-one pharmacophore [2].

Why Generic Substitution of 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol Fails: Physicochemical Non-Interchangeability


Even among closely related 6-arylpyridazin-3-ol congeners, substitution of the aryl ring exerts non-linear effects on key molecular properties that govern solubility, permeability, and target engagement. The 2,3,4-trimethoxyphenyl motif confers a distinct lipophilicity–polarity balance (XLogP3 1.2, TPSA 69.2 Ų) that cannot be reproduced by the unsubstituted phenyl analog (XLogP3 1.3, TPSA 41.5 Ų) or the mono‑methoxy variant (LogP ~0.90, TPSA ~51 Ų) [1]. Furthermore, the 2,3,4-trimethoxy regioisomer is chemically and commercially distinct from the more common 3,4,5-trimethoxy pharmacophore; the vicinal methoxy arrangement alters electron density distribution and steric accessibility around the pyridazine ring, which can lead to divergent structure–activity relationships in drug‑discovery programs [2]. Generic replacement without experimental validation therefore carries a high risk of altered biological readout.

6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity–Polarity Balance Differentiates Target from 6-Phenyl and 4-Methoxy Analogs

The target compound combines a moderate XLogP3 of 1.2 with an elevated topological polar surface area (TPSA) of 69.2 Ų, yielding a lipophilicity–polarity profile distinct from two common 6-arylpyridazin-3-ol comparators [1]. 6-Phenylpyridazin-3-ol exhibits nearly identical lipophilicity (XLogP3 1.3) but a substantially lower TPSA (41.5 Ų), while 6-(4-methoxyphenyl)pyridazin-3-ol shows both lower lipophilicity (ACD/LogP 0.90) and lower TPSA (~51 Ų) [2]. The higher TPSA of the target compound predicts improved aqueous solubility and a different passive membrane permeation profile, which is critical for cellular assay performance.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity Distinguished from the 3-Chloro Analog

The 3-hydroxy group of the target compound provides one hydrogen-bond donor (HBD = 1), whereas the 3-chloro analog (CAS 1105194-62-4) lacks any HBD (HBD = 0) [1]. This difference has direct consequences for intermolecular interactions: the hydroxyl group can act as a hydrogen-bond donor to biological targets and as a handle for further derivatization (e.g., esterification, etherification, or conversion to a leaving group), whereas the chloro substituent primarily participates in halogen bonding and nucleophilic aromatic substitution [2].

Hydrogen bonding Receptor interaction Metabolic stability Scaffold diversification

Trimethoxy Regioisomerism: 2,3,4- vs 3,4,5-Substitution Defines Distinct Chemical Space

The 2,3,4-trimethoxyphenyl regioisomer is chemically and commercially distinct from the widely studied 3,4,5-trimethoxyphenyl pharmacophore found in combretastatin A-4 analogs and numerous tubulin inhibitors [1]. The vicinal 2,3-dimethoxy arrangement in the target compound creates a different electrostatic potential surface and alters the conformational preferences of the aryl–pyridazine bond compared to the symmetrical 3,4,5-substitution pattern. Multiple peer-reviewed series of 6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-ones have demonstrated antiproliferative activity, but the 2,3,4-isomer remains largely unexplored, representing a genuine chemical‑biology gap [2].

Regioisomerism Trimethoxyphenyl pharmacophore Electronic effects Tubulin inhibition

Synthetic Tractability: A Single-Step Cyclocondensation from Commercial Aldehyde

The target compound is accessible via a concise route: condensation of commercially available 2,3,4‑trimethoxybenzaldehyde (CAS 2103‑57‑3) with hydrazine hydrate followed by acid‑catalyzed cyclization [1]. This synthetic brevity contrasts with the multi‑step sequences often required for more complex pyridazinone derivatives bearing additional N2‑substitution or fused rings. The commercial availability of the aldehyde precursor from multiple suppliers ensures reproducible in‑house synthesis or procurement with well‑characterized impurity profiles .

Synthetic accessibility Building block Hydrazone cyclization Medicinal chemistry

High-Value Application Scenarios for 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol Based on Quantitative Differentiation


Physicochemical Probe in Cellular Permeability and Solubility Assays

The compound's elevated TPSA (69.2 Ų) relative to 6-phenylpyridazin-3-ol (41.5 Ų) makes it suitable for parallel artificial membrane permeability assay (PAMPA) and Caco‑2 studies that require a moderate‑polarity pyridazine scaffold with retained passive permeability [1]. It can serve as a matched molecular pair control when evaluating the contribution of methoxy‑induced polarity to cellular uptake.

Scaffold for Exploring Underexplored 2,3,4‑Trimethoxyphenyl Chemical Space

Because the 2,3,4‑trimethoxyphenyl regioisomer is far less characterized than the canonical 3,4,5‑TMP pharmacophore, the compound provides an entry point for novel inhibitor design targeting tubulin, HSP90, or kinase ATP‑binding sites where the vicinal methoxy arrangement may offer unconventional binding modes [2]. Researchers pursuing first‑in‑class intellectual property in the pyridazinone space may prioritize this scaffold.

Synthetic Intermediate for Derivatization via the 3‑Hydroxyl Handle

The 3‑OH group (HBD = 1) enables straightforward conversion to esters, ethers, sulfonates, or phosphates, allowing rapid diversification of the pyridazine core [3]. This contrasts with the 3‑chloro analog, which requires harsher conditions for nucleophilic displacement. Medicinal chemistry groups building focused libraries can leverage this functional handle without protection/deprotection steps.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular weight (262.26 g/mol), characteristic UV chromophore (pyridazinone), and multiple oxygenated functional groups, the compound is suitable as a calibration standard for HPLC‑UV, LC‑MS, or qNMR method development in pharmaceutical impurity profiling and reaction monitoring .

Quote Request

Request a Quote for 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.